molecular formula C18H16ClN3OS B2914414 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1226448-25-4

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No. B2914414
CAS RN: 1226448-25-4
M. Wt: 357.86
InChI Key: NYWMCXWLLBIVOF-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a thioamide derivative of imidazole, and its chemical structure is shown below:

Advantages and Limitations for Lab Experiments

One advantage of using 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide in lab experiments is its potential to selectively target cancer cells while sparing normal cells. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the treatment of cancer.

Future Directions

There are many potential future directions for the study of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide. One area of research could be to further elucidate its mechanism of action and identify specific targets for its activity. Another area of research could be to optimize its use in combination with other anticancer agents to enhance its efficacy. Additionally, it may be beneficial to study its potential use in the treatment of other diseases, such as inflammatory diseases and Alzheimer's disease.

Synthesis Methods

The synthesis of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide can be achieved through a multi-step process. The first step is the synthesis of 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, which is achieved by reacting 4-chloroaniline with benzil in the presence of potassium hydroxide. The resulting product is then reacted with phenacyl bromide to form 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol acetate. Finally, the thioacetate is reacted with methylamine to form this compound.

Scientific Research Applications

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide has been studied for its potential use in the treatment of cancer. It has been found to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as arthritis and Alzheimer's disease.

properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-20-17(23)12-24-18-21-11-16(13-5-3-2-4-6-13)22(18)15-9-7-14(19)8-10-15/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWMCXWLLBIVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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